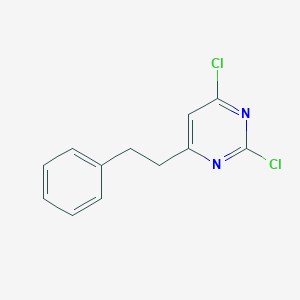

2,4-Dichloro-6-phenethylpyrimidine

Description

Properties

Molecular Formula |

C12H10Cl2N2 |

|---|---|

Molecular Weight |

253.12 g/mol |

IUPAC Name |

2,4-dichloro-6-(2-phenylethyl)pyrimidine |

InChI |

InChI=1S/C12H10Cl2N2/c13-11-8-10(15-12(14)16-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |

InChI Key |

LQROXLLINZAYQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=NC(=N2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The physicochemical and biological properties of 2,4-Dichloro-6-phenethylpyrimidine are influenced by substituent variations at positions 2, 4, and 5. Below is a comparative analysis with structurally related pyrimidines:

Substituent Effects at Position 6

- Molecular weight: 163 g/mol; mp: 44–47°C; bp: 219°C .

- 2,4-Dichloro-6-phenylpyrimidine (CAS 26032-72-4):

- 2,4-Dichloro-6-(trifluoromethyl)pyrimidine :

Halogenation Patterns

- 4-Chloro-6-methylpyrimidine (CAS 3435-25-4):

Fused-Ring Systems

- Such compounds are explored in kinase inhibitors .

Data Tables: Key Comparative Properties

*Calculated based on molecular formula.

Binding Affinity and ER-CBI Activity

- In ER-CBIs, the 6-phenethyl group in this compound confers higher binding affinity (Ki approaching submicromolar) compared to 6-alkyl analogs (e.g., 6-isoamyl, Ki ~29–49 μM) due to enhanced hydrophobic interactions with the coactivator groove .

- Replacement of phenethyl with smaller groups (e.g., methyl) reduces steric complementarity, diminishing inhibitory potency .

Thermodynamic and Solubility Profiles

- Phenethyl-substituted derivatives exhibit lower aqueous solubility than methyl or methoxy analogs, necessitating formulation optimization for in vivo studies .

- Fluorinated analogs (e.g., trifluoromethyl) display improved membrane permeability but may incur metabolic instability due to oxidative defluorination .

Q & A

Q. What are the recommended safety protocols for handling 2,4-Dichloro-6-phenethylpyrimidine in laboratory settings?

- Methodological Answer: Handling requires adherence to hazard-specific guidelines. Key precautions include:

- Personal Protective Equipment (PPE): Use gloves, lab coats, and safety goggles to avoid direct contact.

- Ventilation: Perform reactions in a fume hood to prevent inhalation of vapors or dust.

- Waste Disposal: Segregate waste and transfer it to certified hazardous waste management services to mitigate environmental contamination .

- First Aid: Immediate rinsing with water for skin/eye contact and medical consultation if ingested.

Safety phrases like H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and protocols such as P264+P280 (wash hands and wear protective gloves) should guide procedures .

Q. What synthetic routes are commonly employed to synthesize this compound?

- Methodological Answer: Synthesis typically involves multi-step organic reactions:

- Nucleophilic Substitution: Reacting phenethylamine with chlorinated pyrimidine precursors under controlled conditions (e.g., anhydrous solvents, 60–80°C).

- Catalytic Cross-Coupling: Palladium-mediated coupling of aryl halides with pyrimidine intermediates to introduce the phenethyl group .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%).

Yields depend on reaction time, temperature, and stoichiometric ratios of reagents.

Q. How is structural characterization of this compound validated?

- Methodological Answer: Analytical techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrimidine carbons at δ 155–165 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 283.05 for CHClN).

- X-ray Crystallography: SHELX software refines crystal structures, resolving bond angles and dihedral angles for stereochemical validation .

Advanced Research Questions

Q. How can computational methods like DFT optimize the electronic properties of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:

- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.5 eV) correlate with reactivity and charge-transfer potential.

- Electrostatic Potential (ESP): Chlorine atoms act as electrophilic centers, guiding functionalization strategies .

- Thermodynamic Stability: Gibbs free energy changes (ΔG) assess reaction feasibility under varying conditions.

Software like Gaussian or ORCA facilitates these simulations, with validation against experimental IR/Raman spectra .

Q. What strategies resolve crystallographic challenges in analyzing this compound derivatives?

- Methodological Answer: Common issues and solutions include:

- Twinned Crystals: Use SHELXL for twin refinement with HKLF5 format to deconvolute overlapping reflections .

- Disorder: Apply restraints (e.g., SIMU, DELU) to model disordered phenethyl groups.

- High-Resolution Data: Synchrotron radiation (λ = 0.7–1.0 Å) improves data quality for small-molecule refinements .

Validation tools like PLATON check for missed symmetry or solvent-accessible voids.

Q. How does structural modification of this compound enhance its biological activity?

- Methodological Answer: Structure-Activity Relationship (SAR) studies suggest:

- Substituent Effects: Adding electron-withdrawing groups (e.g., -NO) at the 4-position increases kinase inhibition (IC < 1 μM) .

- Heterocycle Fusion: Pyrrolo[2,3-d]pyrimidine derivatives exhibit improved anticancer activity (e.g., IC = 0.8 μM against HeLa cells) via topoisomerase II inhibition .

- Bioisosteric Replacement: Replacing chlorine with fluorinated groups enhances metabolic stability while retaining potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.